カナマイシン酸硫酸塩

説明

硫酸カナマイシンは、ストレプトマイセス・カナマイセチカスという細菌から得られるアミノグリコシド系抗生物質です。グラム陰性菌による様々な細菌感染症の治療に広く用いられています。 この化合物は、細菌におけるタンパク質合成を阻害することで作用するため、臨床および研究の両方において重要なツールとなっています .

2. 製法

合成経路と反応条件: 硫酸カナマイシンは通常、ストレプトマイセス・カナマイセチカスを用いた発酵プロセスによって製造されます。この細菌は、栄養豊富な培地で培養され、カナマイシンを産生します。 抗生物質はその後、沈殿や結晶化などの化学処理を経て抽出および精製されます .

工業生産方法: 工業的な設定では、大規模な発酵が採用されます。このプロセスには、ストレプトマイセス・カナマイセチカスの生育条件を最適化して収量を最大化することが含まれます。発酵後、培地を濾過し、カナマイシンを溶媒抽出とイオン交換クロマトグラフィーを用いて単離します。 最終生成物は、カナマイシンを硫酸塩に変換することによって得られ、これはその溶解性と安定性を向上させます .

科学的研究の応用

硫酸カナマイシンは、科学研究において幅広い用途を持っています。

化学: 新しい抗菌剤の有効性を試験するために、様々な化学アッセイにおいて標準的な抗生物質として使用されています。

生物学: カナマイシン耐性遺伝子を担う遺伝子組み換え生物の選別のために、分子生物学で用いられています。

医学: 特に他の抗生物質に耐性のある、重症の細菌感染症の治療に使用されます。結核の併用療法にも使用されます。

産業: 遺伝子組み換え作物の生産において、所望の特性を持つ植物を成功裏に形質転換したことを示す選抜マーカーとして使用されます。

作用機序

硫酸カナマイシンは、細菌リボソームの30Sサブユニットに結合することでその効果を発揮します。この結合は、タンパク質合成の開始複合体を干渉し、mRNAの誤読とタンパク質合成の早期停止を引き起こします。その結果、機能不全または有毒なペプチドが産生され、細菌細胞の死に至ります。

分子標的と経路:

一次標的: 30Sリボソームサブユニット。

関与する経路: タンパク質合成の阻害、酸化ストレスの誘導、膜完全性の破壊。

生化学分析

Biochemical Properties

Kanamycin Acid Sulfate interacts with the bacterial 30S ribosomal subunit . This interaction causes misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth .

Cellular Effects

Kanamycin Acid Sulfate has a broad spectrum of activity against various types of cells. It is particularly effective against E. coli, Proteus species, E. aerogenes, K. pneumoniae, S. marcescens, and Acinetobacter species . It influences cell function by inhibiting protein synthesis, which is crucial for bacterial growth and replication .

Molecular Mechanism

The molecular mechanism of action of Kanamycin Acid Sulfate involves binding to the bacterial 30S ribosomal subunit . This binding causes a misreading of t-RNA, which inhibits the synthesis of proteins vital to bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kanamycin Acid Sulfate can change over time. It is stable at 37℃ for 5 days

Metabolic Pathways

Kanamycin Acid Sulfate is involved in the protein synthesis pathway in bacteria . It interacts with the 30S ribosomal subunit, a key component in this pathway .

準備方法

Synthetic Routes and Reaction Conditions: Kanamycin sulfate is typically produced through fermentation processes involving Streptomyces kanamyceticus. The bacterium is cultured in a nutrient-rich medium, where it produces kanamycin. The antibiotic is then extracted and purified through a series of chemical processes, including precipitation and crystallization .

Industrial Production Methods: In industrial settings, large-scale fermentation is employed. The process involves optimizing the growth conditions of Streptomyces kanamyceticus to maximize yield. After fermentation, the broth is subjected to filtration, and kanamycin is isolated using solvent extraction and ion-exchange chromatography. The final product is obtained by converting kanamycin to its sulfate form, which enhances its solubility and stability .

化学反応の分析

反応の種類: 硫酸カナマイシンは、次のようないくつかの種類の化学反応を起こします。

酸化: カナマイシンは、酸化されて様々な誘導体を形成することができ、これらは異なる生物学的活性を有する可能性があります。

還元: 還元反応は、カナマイシン中の官能基を修飾することができ、その抗生物質特性を変化させる可能性があります。

置換: 特にアミノ基における置換反応は、様々な効力と毒性プロファイルを有する新しいカナマイシンアナログの形成につながる可能性があります.

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: アシルクロリド、アルキルハライド。

生成される主要な生成物: これらの反応から生成される主要な生成物には、様々なカナマイシン誘導体があり、これらはしばしば、改善された特性を持つ新しい抗生物質としての可能性について研究されています。

類似化合物との比較

硫酸カナマイシンは、ゲンタマイシン、トブラマイシン、アミカシンなどの他の化合物を含むアミノグリコシド系抗生物質の一種です。これらの抗生物質と比較して、硫酸カナマイシンは、その特異的な活性スペクトルと比較的低い腎毒性で特徴付けられます。

類似化合物:

ゲンタマイシン: より広い活性スペクトルを持つ別のアミノグリコシドですが、腎毒性が高いです。

トブラマイシン: カナマイシンに似ていますが、緑膿菌に対してより効果的です。

アミカシン: カナマイシンの誘導体で、耐性菌株に対する活性が向上しています。

硫酸カナマイシンは、その有効性と比較的低い毒性プロファイルのために、臨床および研究の両方において重要な抗生物質であり続けています。

生物活性

Kanamycin acid sulfate, a derivative of kanamycin, is an aminoglycoside antibiotic primarily used to treat bacterial infections. Its biological activity is characterized by its mechanism of action, spectrum of activity, pharmacokinetics, and associated toxicities. This article delves into the detailed biological activity of kanamycin acid sulfate, supported by case studies and research findings.

Kanamycin exerts its antibacterial effects by binding to the 30S ribosomal subunit in bacteria, disrupting protein synthesis. This binding leads to misreading of mRNA and incorporation of incorrect amino acids into peptides, ultimately producing nonfunctional proteins . The compound is effective against a variety of Gram-negative and some Gram-positive bacteria.

Spectrum of Activity

Kanamycin acid sulfate is indicated for the treatment of infections caused by several pathogens, including:

- Escherichia coli

- Proteus species

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

Its effectiveness has been demonstrated in various clinical settings, particularly for urinary tract infections and other systemic infections .

Pharmacokinetics

The pharmacokinetic profile of kanamycin acid sulfate reveals several important characteristics:

- Absorption : Poor oral bioavailability due to its polycationic nature.

- Half-life : Approximately 2.5 hours.

- Distribution : Limited tissue penetration, primarily distributed in extracellular fluid.

- Elimination : Rapid renal clearance; significant nephrotoxicity has been associated with high doses .

Clinical Efficacy

A notable study evaluated the efficacy of a single parenteral dose of 2 grams of kanamycin sulfate in treating acute gonorrheal urethritis. The results showed a cure rate of 93% among treated subjects, with no significant side effects reported . This highlights kanamycin's potential as an effective treatment option in specific bacterial infections.

Microparticle Formulation

Research focused on developing kanamycin-loaded PLGA (poly(lactic-co-glycolic acid)) microparticles aimed at enhancing drug delivery and reducing nephrotoxicity. In vitro studies indicated sustained release over 10 days, while in vivo tests demonstrated improved pharmacokinetic profiles in Wistar rats compared to conventional formulations . This approach may help mitigate the adverse effects commonly associated with kanamycin.

Toxicity Profile

Kanamycin acid sulfate is associated with several side effects:

- Ototoxicity : A common adverse effect leading to hearing impairment; incidence rates range from 3% to 10% .

- Nephrotoxicity : Significant renal damage has been observed, particularly at higher doses.

- Other Effects : Gastrointestinal disturbances (nausea, vomiting), neurologic symptoms (headaches), and metabolic issues (malabsorption syndrome) have also been reported .

Comparative Analysis

A comparison table summarizing key aspects of kanamycin acid sulfate's biological activity is provided below:

| Feature | Kanamycin Acid Sulfate |

|---|---|

| Mechanism | Inhibits protein synthesis |

| Spectrum | Broad (Gram-negative & some Gram-positive) |

| Absorption | Poor (oral) |

| Half-life | ~2.5 hours |

| Nephrotoxicity | High risk |

| Ototoxicity | 3% - 10% incidence |

特性

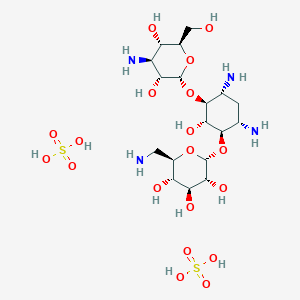

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYGSFOGFJDDHP-KMCOLRRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N4O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94108-19-7, 94237-36-2 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94108-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94237-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1047524 | |

| Record name | Kanamycin A sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3847-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin disulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64013-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25389-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin A sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanamycin sulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025389940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanamycin A sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kanamycin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kanamycin A sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kanamycin sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KANAMYCIN A SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J80EX28SMQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。